2-methoxynaphthalen-1-ol
Description
Significance of Naphthalene (B1677914) Derivatives as Core Scaffolds in Organic Chemistry
The importance of naphthalene derivatives is underscored by their widespread presence in various chemical sectors. They are crucial intermediates in the production of numerous commercially significant compounds, including phthalic anhydride, which is a precursor to plastics and resins, and various dyes and pigments. numberanalytics.comijrpr.com In medicinal chemistry, the naphthalene framework is found in drugs like naproxen, a nonsteroidal anti-inflammatory drug. ijrpr.com Furthermore, naphthalene derivatives are explored for their potential in electronics and materials science, contributing to the development of organic light-emitting diodes (OLEDs) and superplasticizers. algoreducation.com The ability to undergo a range of chemical reactions, such as electrophilic aromatic substitution, oxidation, and reduction, allows for the synthesis of a diverse library of functionalized naphthalenes. numberanalytics.comijrpr.comalfa-chemistry.com
Overview of 2-Methoxynaphthalen-1-ol as a Model Compound for Advanced Studies
Within the broad class of naphthalene derivatives, this compound emerges as a significant model compound for a variety of advanced chemical studies. Its structure, featuring both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3) group on the naphthalene ring, provides a platform for investigating the interplay of these functional groups on the molecule's reactivity and properties. The presence of these groups allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions. smolecule.com This makes it a valuable intermediate in the synthesis of more complex molecules. smolecule.com
Scope and Objectives of Research on this compound and Related Methoxynaphthols
Research on this compound and its related isomers, such as 8-methoxynaphthalen-1-ol, often focuses on several key areas. A primary objective is the exploration of their synthesis and chemical reactivity. For instance, studies have detailed the synthesis of related compounds like 4-Amino-2-methoxynaphthalen-1-ol (B13250931) hydrochloride starting from 2-naphthol (B1666908), involving steps such as methoxylation, nitration, and reduction.
Another significant area of research is the investigation of the biological activities of these compounds. For example, 8-methoxynaphthalen-1-ol, isolated from endophytic fungi, has demonstrated notable radical scavenging and antifungal properties. researchgate.netscispace.comnih.gov Specifically, it has shown inhibitory activity against the plant pathogenic fungus Athelia rolfsii. nih.gov This has led to further studies on its potential as a biofungicide. nih.gov
Furthermore, the spectroscopic and structural characterization of these compounds is a critical research objective. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry are employed to elucidate their precise chemical structures. researchgate.net
Interactive Data Table: Properties of Naphthalene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area(s) |
| This compound | C₁₁H₁₀O₂ | 174.19 | Synthetic intermediate, model for functional group studies |
| 4-Amino-2-methoxynaphthalen-1-ol hydrochloride | C₁₁H₁₂ClNO₂ | 225.67 | Medicinal chemistry, organic synthesis |
| 8-Methoxynaphthalen-1-ol | C₁₁H₁₀O₂ | 174.19 | Natural product isolation, antifungal activity, radical scavenging |
| 1-Methoxynaphthalen-2-ol | C₁₁H₁₀O₂ | 174.2 | Chiral synthesis, oxidation studies |
| 4-Methoxy-1-naphthol | C₁₁H₁₀O₂ | 174.20 | Chemical synthesis, metabolomics |
Structure
3D Structure
Properties
CAS No. |
61742-13-0 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3 |
InChI Key |
QVIKUAVXSRNDPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 2 Methoxynaphthalen 1 Ol
Established Synthetic Pathways to 2-Methoxynaphthalen-1-ol and Analogues
Traditional synthetic routes to this compound and its related compounds rely on well-understood organic reactions, including the regioselective modification of naphthol precursors, functionalization of the naphthalene (B1677914) core, and multi-step convergent strategies.
Regioselective Methoxylation of Naphthols
The direct methoxylation of dihydroxynaphthalenes is a primary route for synthesizing methoxynaphthols. The regioselectivity of this reaction is crucial and is influenced by the relative reactivity of the different hydroxyl groups on the naphthalene ring. For instance, in the synthesis of 2,3-dimethoxy-1,4-dihydroxynaphthalene, a plausible route involves the protection of the 1- and 4-hydroxyl groups, followed by methylation at the 2- and 3-positions, and subsequent deprotection. This strategy highlights the importance of protecting groups in directing the methylation to the desired position.
The stability of the intermediate carbocation species formed during electrophilic attack dictates the regioselectivity in naphthalene functionalization. Attack at the C1 position is generally favored as it allows for the formation of a more stable carbocation intermediate where the aromaticity of the second ring is preserved. The presence of existing substituents, such as hydroxyl or methoxy (B1213986) groups, further directs incoming electrophiles.
A common starting material for derivatives is 2-naphthol (B1666908), which can be methylated using agents like dimethyl sulfate (B86663) or methyl iodide. youtube.com For example, the synthesis of 4-amino-2-methoxynaphthalen-1-ol (B13250931) hydrochloride begins with the methoxylation of the hydroxyl group at the 2-position of a naphthol derivative.
Functionalization of Naphthalene Ring Systems
Functionalizing the naphthalene core is another key strategy. This can involve introducing various functional groups that can later be converted to the desired methoxy and hydroxyl moieties. For instance, a methoxy group can be introduced onto the naphthalene ring via methylation with methyl iodide or dimethyl sulfate. smolecule.com Subsequent reactions can then be performed to introduce the hydroxyl group at the C1 position.
The functionalization can also involve more complex transformations. For example, a process for preparing nabumetone (B1676900) involves the functionalization of 6-bromo-2-naphthol (B32079) or 2-bromo-6-methoxynaphthalene. google.com This highlights how halogenated naphthalenes can serve as versatile intermediates. Furthermore, the dearomatization of the naphthalene ring through [4+2] cycloaddition, enabled by prefunctionalization, allows for the synthesis of complex bridged polycyclic systems. acs.org
The synthesis of various naphthalene derivatives often starts from commercially available materials like 2-naphthol. From there, a sequence of reactions, such as methoxylation, nitration, and reduction, can be used to build the desired molecule.
Multi-step Convergent Approaches to this compound Scaffold
In the context of this compound and its analogues, a convergent approach might involve synthesizing a methoxylated naphthalene fragment and a separate fragment containing the hydroxyl precursor, followed by their coupling. For example, the synthesis of 3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol (B13614975) involves a multi-step process that could be adapted into a convergent strategy. smolecule.com This often involves the formation of a naphthalene derivative followed by allylation. smolecule.com
Multi-step syntheses are common for complex organic molecules. libretexts.org The synthesis of various natural products has been achieved through multi-step sequences that often involve Friedel-Crafts reactions as a key step. nih.gov For instance, the synthesis of certain perinaphthenones starts from 4-methoxynaphthalenes and involves a cyclization step. nih.gov
Novel and Green Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for synthesizing this compound and its derivatives. These approaches include the use of catalytic systems and alternative energy sources like microwaves.
Catalytic Strategies for this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency and selectivity. For example, the functionalization of 6-bromo-2-naphthol can be achieved through an organometallic reaction catalyzed by palladium(0) and copper(I). google.com Shape-selective zeolite catalysts have been used for the alkylation of 2-methoxynaphthalene (B124790) to produce specific isomers. google.com
Photocatalysis has also emerged as a powerful tool. A strategy combining single-electron transfer with energy transfer catalysis has been used for the dearomatization of naphthalene rings. acs.org This method utilizes a nitrogen heterocyclic carbene (NHC) catalyst in conjunction with a photocatalyst. acs.org
Microwave-Assisted and Flow Chemistry Synthesis of Derivatives
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields. While specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the principles of MAOS are widely applicable to the synthesis of its derivatives.
Flow chemistry offers advantages in terms of safety, scalability, and control over reaction parameters. The continuous nature of flow processes can lead to higher reproducibility and efficiency compared to batch reactions. The synthesis of fine chemicals has been demonstrated in one-pot multi-step reactions using multifunctional catalysts, a concept that aligns with the principles of green chemistry and process intensification. researchgate.net
Chemo- and Regioselective Transformations for Methoxynaphthols
The selective functionalization of methoxynaphthols, such as this compound, is a critical challenge in organic synthesis due to the presence of multiple reactive sites on the naphthalene core. Achieving chemo- and regioselectivity allows for the precise introduction of substituents, which is essential for creating complex molecules with desired properties.
One key transformation is the selective cleavage of ether bonds. In studies on aroylated dimethoxynaphthalenes, it has been demonstrated that the ethereal methyl-oxygen bond at the β-position (C-2) can be cleaved with high selectivity over the bond at the β(7)-position through the action of aluminum chloride (AlCl₃). scirp.org This selectivity is influenced by the presence of an aroyl group, which directs the cleavage. scirp.org For instance, the ethereal bond at the β(2)-position of 1-monoaroylated 2,7-dimethoxynaphthalene (B1218487) is cleaved readily and predominantly. scirp.org
Another important regioselective transformation is electrophilic substitution. The electronic properties of the substituents on the naphthol ring, particularly the hydroxyl and methoxy groups, dictate the position of substitution. For example, in the related 1,1'-bi-2-naphthol (B31242) (BINOL) system, altering the hydroxyl groups to acetates changes the regioselectivity of bromination from the 6-position to the 5-position, highlighting the sensitivity of these reactions to the electronic environment. acs.org Similarly, selective thiomethylation at the 3-position of 2-methoxynaphthalene can be achieved with high yield (93%) via lithiation followed by reaction with dimethyl disulfide. acs.org This demonstrates that specific positions can be targeted through a careful choice of reagents and reaction pathways. acs.org
Cross-dehydrogenative coupling reactions also offer a pathway for selective C-C bond formation. The coupling of 2-naphthols with other aromatic systems, such as 3-hydroxycarbazoles, can be catalyzed by vanadium-based catalysts. rsc.org These reactions have been shown to proceed with high regioselectivity, affording the cross-coupled product in high yields (up to 87%) with minimal formation of homo-dimeric byproducts. rsc.org The scope of this transformation includes 2-naphthols bearing either electron-donating or electron-withdrawing groups, leading to the desired products in good yields. rsc.org
Furthermore, acid-induced arylthiolations of electron-rich arenes like 2-methoxynaphthalene have been achieved with high regioselectivity. The reaction of 2-methoxynaphthalene with various sodium arylsulfinates in the presence of acid yields the corresponding 1-arylthio-2-methoxynaphthalene derivatives in excellent yields (91-97%). rsc.org This method provides a direct route to functionalize the C-1 position adjacent to the methoxy group.
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction atmosphere.
A notable example of yield enhancement is seen in the synthesis of substituted this compound derivatives via metal triflate-promoted reactions. The synthesis of 2-methoxy-5-phenylnaphthalen-1-ol and 5-(4-fluorophenyl)-2-methoxynaphthalen-1-ol achieved high isolated yields of 95% and 90%, respectively. rsc.org These high yields underscore the effectiveness of the chosen catalytic system and conditions.
In other synthetic approaches, such as the reduction of α-arylalkanoic acid amides or nitriles, optimization of the reaction atmosphere proved to be a critical factor. nih.gov Shifting from an argon atmosphere to dry air or pure oxygen dramatically increased both the reaction rate and the yield of the desired amino alcohol product, with the yield improving to 43% from an initial 21% under argon. nih.gov Further attempts to increase the yield were not successful, indicating that yields for such reductions may inherently be moderate, rarely exceeding 50-60%. nih.gov
The table below summarizes the optimized conditions and yields for the synthesis of various derivatives related to this compound, illustrating the impact of different synthetic strategies.
Table 1: Optimized Reaction Conditions and Yields for Derivatives
| Derivative | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methoxy-5-phenylnaphthalen-1-ol | Aryl alkyne, alcohol | Metal triflate catalyst | 95% | rsc.org |
| 5-(4-Fluorophenyl)-2-methoxynaphthalen-1-ol | Aryl alkyne, alcohol | Metal triflate catalyst | 90% | rsc.org |
| 1-Aryl-2-aminoalkanol | α-Arylalkanoic acid amide | LAH, THF, Oxygen atmosphere | 43% | nih.gov |
| 2-Methoxy-3-methylthionaphthalene | 2-Methoxynaphthalene | Butyllithium, Dimethyl disulfide | 93% | acs.org |
| 4-Aryl-3-buten-2-one | 6-Methoxy-2-naphthaldehyde, Acetone | NaOH, Acetone/water, 120°C (Flow reactor) | 94% | units.it |
These findings demonstrate that a combination of catalyst selection, procedural modifications like one-pot strategies, and fine-tuning of reaction parameters such as the gaseous atmosphere are crucial for maximizing the synthetic efficiency and yields of this compound and its derivatives.
Stereochemical Control in the Synthesis of Chiral this compound Derivatives
Controlling the stereochemistry is paramount in the synthesis of chiral derivatives of this compound, as the biological activity and material properties of enantiomers can differ significantly. Strategies to achieve stereochemical control include the use of chiral catalysts (asymmetric synthesis), chiral resolving agents, and the employment of chiral starting materials.
A prominent example involves the synthesis of MOP (2'-methoxy-[1,1'-binaphthalene]-2-yl)diphenylphosphane), a chiral ligand derived from a methoxy-binaphthol structure. Stereochemical control is achieved through chiral resolution, where the racemic mixture of the ligand precursor is treated with a chiral resolving agent, such as (R)-BINOL. This process leads to the formation of diastereomeric complexes that can be separated by crystallization, ultimately providing the desired enantiomer with high enantiomeric excess (>99% ee).
Another powerful strategy is asymmetric synthesis, where a chiral catalyst is used to induce enantioselectivity in a reaction. While direct asymmetric synthesis of this compound is less commonly reported, methods for related structures are well-established. For instance, the synthesis of (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol can be achieved through the asymmetric reduction of a corresponding ketone using chiral catalysts, which selectively produces the (R)-enantiomer. smolecule.com
The use of chiral starting materials from the "chiral pool" is a classical and effective method for stereochemical control. In the synthesis of optical isomers of a complex antidepressant candidate, (1R,2S)-2-(4-benzylpiperazin-1-yl)-1-(5-chloro-6-methoxynaphthalen-2-yl)propan-1-ol, chiral alanines were used as the initial building blocks. ebi.ac.uk The inherent chirality of the alanine (B10760859) was carried through a nine-step synthesis to define the stereochemistry of the final product. ebi.ac.uk
Furthermore, stereocontrolled synthesis can be achieved through substrate-controlled reactions where existing stereocenters in a complex molecule direct the stereochemical outcome of subsequent transformations. In the synthesis of a key fragment of Lomaiviticin A, a complex natural product, a stereocontrolled route was developed to produce 5,8-bis(benzyloxy)-2-bromo-3-(hydroxymethyl)-4-methoxynaphthalen-1-ol. nih.gov The synthesis began with a chiral starting material, and subsequent reactions, including a key fragment coupling step, proceeded with high diastereoselectivity (15:1 mixture of diastereomers), guided by the existing stereochemistry. nih.gov
The table below details various approaches to achieving stereochemical control in the synthesis of chiral derivatives related to this compound.
Table 2: Methods for Stereochemical Control in Synthesis
| Target Compound/Derivative | Method | Key Reagent/Step | Outcome | Reference |
|---|---|---|---|---|
| (S)-(-)-MOP | Chiral Resolution | (R)-BINOL as resolving agent | >99% ee | |
| (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol | Asymmetric Synthesis | Chiral catalyst for ketone reduction | Selective formation of (R)-enantiomer | smolecule.com |
| (1R,2S)-SIPI5056 Isomer | Chiral Pool Synthesis | Chiral alanines as starting materials | Defined stereochemistry over 9 steps | ebi.ac.uk |
| Lomaiviticin A fragment | Substrate-Controlled Synthesis | α-alkylation of a chiral ketone | 15:1 mixture of diastereomers | nih.gov |
These examples demonstrate that a range of sophisticated strategies are available to exert precise control over the three-dimensional structure of chiral molecules derived from this compound, enabling the synthesis of specific, enantiomerically pure compounds.
Chemical Reactivity and Transformation Mechanisms of 2 Methoxynaphthalen 1 Ol
Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core
The naphthalene ring of 2-methoxynaphthalen-1-ol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy (B1213986) groups. cymitquimica.com These substituents direct incoming electrophiles to specific positions on the ring.
Halogenation: The halogenation of this compound and its derivatives has been demonstrated using various reagents. For instance, the visible-light-mediated photocatalytic bromination of the methyl-protected naphthalen-2-ol yields 1-bromo-2-methoxynaphthalene (B48351) with high regioselectivity. beilstein-journals.orgmdpi.com Another greener approach for the p-bromination of activated aromatic systems like 2-methoxynaphthalene (B124790) resulted in a high yield of 1-bromo-2-methoxynaphthalene. wku.edu An environmentally benign method for the chlorination of 2-methoxynaphthalene using H₂O₂ and alkali metal halides in an aqueous cationic micellar medium has also been reported, producing 1-chloro-2-methoxynaphthalene. scirp.org
Nitration: The nitration of 2-methoxynaphthalene can lead to a mixture of products. A study using bismuth nitrate (B79036) pentahydrate resulted in the formation of 1-nitro-2-methoxynaphthalene, 6-nitro-2-methoxynaphthalene, and 8-nitro-2-methoxynaphthalene. hilarispublisher.com Mechanochemical nitration using a bench-stable organic nitrating reagent has also been successfully applied to 2-methoxynaphthalene. rsc.org
Acylation: The Friedel-Crafts acylation of 2-methoxynaphthalene is a key reaction, often utilized in the synthesis of pharmaceutical precursors like Naproxen. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent and catalyst used. nih.govorgsyn.org For instance, using nitrobenzene (B124822) as a solvent favors acylation at the 6-position, while carbon disulfide promotes the formation of the 1-acetyl isomer. orgsyn.org The use of zeolite catalysts, such as H-Y and La³⁺ exchanged β-zeolite, has been explored to enhance selectivity towards the desired 2-acyl-6-methoxynaphthalene isomer. nih.govdoi.org
Alkylation: The alkylation of 2-methoxynaphthalene has been investigated, for example, with tert-butanol (B103910) over large-pore zeolites. researchgate.net This reaction can lead to the formation of 6-tert-butyl-2-methoxynaphthalene, though side reactions like dialkylation and demethylation can also occur. researchgate.net Another method involves the catalytic alkylation of 2-methoxynaphthalene with an isopropylating agent in the presence of a shape-selective zeolite catalyst to produce 2-methoxy-6-isopropylnaphthalene. google.com
Halogenation and Nitration Pathways
Oxidative Transformations of this compound
The hydroxyl and methoxy groups on the naphthalene ring make this compound and its derivatives susceptible to oxidation.
The oxidation of naphthol derivatives can lead to the formation of quinones. For instance, a derivative, 4-Amino-2-methoxynaphthalen-1-ol (B13250931), can be oxidized to form quinones using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
Oxidative coupling is a significant transformation for naphthol derivatives, often leading to the formation of binaphthyl compounds. While specific examples for this compound are not detailed in the provided context, the oxidative dimerization of the related 8-methoxynaphthalen-1-ol using ammonium (B1175870) metapervanadate yields both para-para and ortho-para coupled dimers. researchgate.net Furthermore, transition-metal-catalyzed asymmetric oxidative coupling of 2-naphthols is a powerful method for synthesizing BINOL scaffolds. mdpi.com Hypohalite salts can also be used to facilitate oxidative coupling reactions of arenols. nii.ac.jp
Formation of Quinone Derivatives
Reductive Processes Involving this compound and its Derivatives
Reductive transformations of this compound and its derivatives typically target the carbonyl groups of acylated products or other reducible functionalities. For example, the alcohol group of (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol can be formed through the reduction of the corresponding carbonyl compound. smolecule.com Similarly, the reduction of an acylated derivative of 2-methoxynaphthalene is a step in the synthesis of Naproxen. google.com Catalytic hydrogenation using reagents like palladium on carbon is a common method for such reductions.
Data Tables
Table 1: Halogenation and Nitration Products of 2-Methoxynaphthalene Derivatives
| Starting Material | Reagent(s) | Product(s) |
| Methyl-protected naphthalen-2-ol | Visible light, photocatalyst, NBS | 1-Bromo-2-methoxynaphthalene |
| 2-Methoxynaphthalene | H₂O₂, alkali metal halide, CTAB | 1-Chloro-2-methoxynaphthalene |
| 2-Methoxynaphthalene | Bi(NO₃)₃·5H₂O | 1-Nitro-2-methoxynaphthalene, 6-Nitro-2-methoxynaphthalene, 8-Nitro-2-methoxynaphthalene |
Table 2: Acylation Products of 2-Methoxynaphthalene
| Acylating Agent | Catalyst/Solvent | Major Product(s) |
| Acetic anhydride | Zeolite H-Y | 2-Acyl-6-methoxynaphthalene and other isomers |
| Acetyl chloride | AlCl₃ / Nitrobenzene | 2-Acetyl-6-methoxynaphthalene |
| Acetyl chloride | AlCl₃ / Carbon disulfide | 1-Acetyl-2-methoxynaphthalene |
| Propionic anhydride | La³⁺ exchanged β-zeolite | 6-Acyl-2-methoxynaphthalene |
Reduction of Carbonyl Groups to Alcohols
While this compound is itself an alcohol, the reduction of related carbonyl compounds is a key method for synthesizing its derivatives. The acylation of 2-methoxynaphthalene, for instance, primarily yields 1-acetyl-2-methoxynaphthalene. jst.go.jp The subsequent reduction of this ketone is a common strategy to produce 1-(2-methoxynaphthalen-1-yl)ethan-1-ol, a chiral alcohol derivative. rsc.org
The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. researchgate.net Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for this purpose. cdnsciencepub.comcardiff.ac.uk The mechanism involves the nucleophilic attack of a hydride ion (:H⁻) from the reducing agent on the electrophilic carbonyl carbon. cdnsciencepub.com This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step to yield the final alcohol. cdnsciencepub.comcardiff.ac.uk Aldehydes are reduced to primary alcohols, while ketones, such as 1-acetyl-2-methoxynaphthalene, are reduced to secondary alcohols. researchgate.netrsc.org
It is important to note that LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of carbonyl compounds, including carboxylic acids and esters, whereas NaBH₄ is typically selective for aldehydes and ketones. cdnsciencepub.comrsc.org
Hydrogenation of the Aromatic System
The hydrogenation of the naphthalene core in naphthol derivatives is a challenging yet crucial reaction for accessing tetrahydronaphthol structures, which are prevalent in many biologically active molecules. The aromaticity of the naphthalene system lends it significant stability, often requiring specific catalysts and conditions to achieve selective hydrogenation. acs.org
Homogeneous catalysis has shown promise for the selective partial hydrogenation of arenols. A well-defined ruthenium-based catalyst, for example, has been used for the selective hydrogenation of various naphthol derivatives. Under optimized conditions (e.g., 80 °C, 50 bar H₂), these catalysts can selectively hydrogenate the unsubstituted ring of the naphthol system. acs.org
For instance, the hydrogenation of 2-naphthol (B1666908) selectively yields 1,2,3,4-tetrahydronaphthalen-2-ol. acs.org Similarly, methoxy-substituted naphthols can be hydrogenated with high selectivity. The hydrogenation of 6-methoxynaphthalen-2-ol and 7-methoxynaphthalen-2-ol using this system affords the corresponding 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (B75099) and 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (B8748256) in good yields, demonstrating that the methoxy-substituted ring remains intact. acs.org
| Substrate | Catalyst System | Product | Yield (%) | Reference |
| 2-Naphthol | Ru-PNP Complex | 1,2,3,4-Tetrahydronaphthalen-2-ol | 79 | acs.org |
| 2-Methyl-1-naphthol | Ru-PNP Complex | 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | >99 | acs.org |
| 6-Methoxynaphthalen-2-ol | Ru-PNP Complex | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | 80 | acs.org |
| 7-Methoxynaphthalen-2-ol | Ru-PNP Complex | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | 74 | acs.org |
Table 1: Selective Hydrogenation of Naphthol Derivatives.
Rearrangement Reactions and Isomerization Pathways
The naphthol scaffold can undergo several types of rearrangement and isomerization reactions, often triggered by heat, light, or catalysts. These transformations can lead to significant structural changes and the formation of new ring systems or isomers.
Naphthol derivatives can participate in photoinduced reactions that lead to rearranged products. A key process for 1-naphthols is the photogeneration of quinone methides through what is formally an excited-state intramolecular proton transfer (ESIPT). researchgate.net Upon irradiation in aqueous solution, 1-naphthol (B170400) can form a transient 1,5-naphthoquinone methide. This reactivity is attributed to the increased acidity of the hydroxyl group in the singlet excited state. researchgate.net In contrast, 2-naphthol derivatives are noted to be unreactive under similar conditions, highlighting a significant difference in the photochemical behavior between the two isomers. researchgate.net
Another class of photoinduced reactions involves the reversible electrocyclic ring-opening of naphthopyrans, which are often synthesized from naphthol precursors. medjchem.com For example, 2,2-diaryl-2H-naphtho[1,2-b]pyrans, synthesized from 1-naphthol derivatives, exhibit photochromism. UV light induces a ring-opening of the pyran ring to form a colored, open-chain valence isomer, which can revert to the closed form upon heating or exposure to visible light. medjchem.com
Thermally induced rearrangements are significant transformations for derivatives of this compound, particularly for its ethers. The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a classic example. Allyl ethers of naphthols undergo thermal rearrangement to produce C-allylated naphthols. rsc.orgresearchgate.net For instance, allyl 2-naphthyl ether, upon heating, rearranges to form 1-allyl-2-naphthol. researchgate.net This reaction typically requires high temperatures, although the use of alternative solvents like propylene (B89431) carbonate can enhance yields and reduce reaction times compared to traditional solvents. researchgate.net
The thermal rearrangement of benzyl (B1604629) naphthyl ethers has also been studied. Heating benzyl-α-naphthyl ether (the ether of 1-naphthol) leads to the migration of the benzyl group to the C2 and C4 positions of the naphthalene ring. cdnsciencepub.com This rearrangement is proposed to proceed via a homolytic fission of the ether bond to generate benzyl and naphthyloxy radicals. cdnsciencepub.com
In some cases, derivatives of naphthols can undergo unexpected thermal ring-rearrangements promoted by acid catalysts. For example, certain benzochromenes, which can be synthesized from 2-naphthol, undergo a thermal-ring-rearrangement in the presence of p-toluenesulfonic acid (p-TsOH) to yield inden-3-yl-naphthols. This cascade involves protonation, ring-opening, and an intramolecular Friedel–Crafts cyclization. mdpi.com
Photoinduced Rearrangements
Radical Reactions and Mechanistic Studies
The naphthalene ring system of this compound can participate in radical reactions, particularly through mechanisms involving electron transfer. The SRN1 (Substitution Nucleophilic Radical, chain) mechanism is a prominent example. This multi-step process has been successfully employed to synthesize biaryl compounds. rsc.org
In the synthesis of 2'-methoxy-1,1'-binaphthalenyl-2-ol, the anion of 2-naphthol acts as a nucleophile, reacting with 1-iodo-2-methoxynaphthalene (B1296216) under photostimulation. rsc.org The proposed mechanism involves the following key steps:
Initiation: An electron is transferred to the haloaromatic substrate (1-iodo-2-methoxynaphthalene), forming a radical anion which then fragments to produce the 2-methoxy-1-naphthyl radical. rsc.org
Propagation: This aryl radical couples with the 2-naphthoxide anion nucleophile to form the radical anion of the final product.
Termination: The product radical anion transfers an electron to another molecule of the starting haloaromatic substrate, propagating the chain and forming the final binaphthyl product. rsc.org
| Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Iodo-2-methoxynaphthalene | 2-Naphthoxide anion | liq. NH₃ | hv | 2'-Methoxy-1,1'-binaphthalenyl-2-ol | 52 | rsc.org |
| 1-Iodo-2-methoxynaphthalene | 2-Naphthoxide anion | DMSO | hv | 2'-Methoxy-1,1'-binaphthalenyl-2-ol | 52 | rsc.org |
Table 2: Synthesis of a Binaphthyl Derivative via the SRN1 Mechanism.
Another example of radical involvement is the double arylation of naphthols using diaryliodonium salts, which is believed to proceed through a radical pathway. derpharmachemica.com Furthermore, the radical scavenging activity of the isomeric 8-methoxynaphthalen-1-ol suggests that the methoxynaphthol scaffold is capable of interacting with and stabilizing radical species.
Metal-Catalyzed Coupling Reactions and Other Functionalization
The hydroxyl and methoxy groups, along with the aromatic C-H and potential C-halogen bonds, make this compound and its derivatives versatile substrates for metal-catalyzed cross-coupling and functionalization reactions. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.
Palladium- and nickel-catalyzed reactions are particularly prominent. The Stille reaction, a palladium-catalyzed cross-coupling, has been investigated for the synthesis of 1,1'-binaphthalene (B165201) derivatives. For example, the reaction between (2-methoxy-1-naphthyl)-trimethylstannane and 1-iodo-2-methoxynaphthalene affords the corresponding binaphthalene, although yields can be modest. rsc.org Nickel catalysts are effective for the cross-coupling of aryl ethers, activating the typically inert C-O bond. The coupling of 2-methoxynaphthalene with organolithium reagents, catalyzed by Ni(COD)₂, can produce phenylated naphthalenes.
The Sonogashira coupling, another palladium-catalyzed reaction, is used to form C-C bonds between sp-hybridized carbons (alkynes) and sp²-hybridized carbons (aryl halides). This reaction is a key step in the synthesis of important chiral ligands like MOP ([1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane), which starts from a binaphthol precursor. researchgate.net
Iron-catalyzed asymmetric oxidative coupling of 2-naphthols represents an efficient method for synthesizing axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) scaffolds, which are themselves powerful ligands in asymmetric catalysis. mdpi.com Furthermore, the alkylation of 2-methoxynaphthalene can be achieved using solid acid catalysts like zeolites, which can provide shape-selectivity for the position of alkylation.
Table 3: Examples of Metal-Catalyzed Reactions involving Methoxy-Naphthalene Scaffolds.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methoxynaphthalen 1 Ol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov
1D and 2D NMR Techniques for Complex Structure Assignment
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most crucial data for structure determination. emerypharma.comnumberanalytics.com In the ¹H NMR spectrum of a related compound, 8-methoxynaphthalen-1-ol, the signals for the aromatic protons appear between δ 6.78 and 7.42 ppm, while the methoxy (B1213986) protons resonate as a sharp singlet at δ 4.06 ppm. peerj.com The hydroxyl proton typically appears as a broad singlet, in this case at δ 9.32 ppm. peerj.com Similarly, ¹³C NMR provides the chemical shifts for each unique carbon atom in the molecule, with aromatic carbons appearing in the δ 103-157 ppm range and the methoxy carbon around δ 56 ppm. peerj.comscispace.com
While 1D NMR provides essential information, complex structures often lead to overlapping signals that are difficult to interpret. numberanalytics.com Two-dimensional (2D) NMR experiments are indispensable for resolving such ambiguities. slideshare.netipb.pt Techniques like Correlation Spectroscopy (COSY) establish correlations between coupled protons, helping to trace the connectivity of adjacent protons within the naphthalene (B1677914) ring system. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over two or three bonds) between protons and carbons. nih.govipb.pt For instance, an HMBC experiment would show a correlation between the methoxy protons and the carbon atom at position 2 of the naphthalene ring, confirming the placement of the methoxy group. These techniques, used in concert, allow for the unambiguous assignment of all proton and carbon signals, solidifying the structural confirmation of 2-methoxynaphthalen-1-ol. nih.govcabidigitallibrary.org
Table 1: Representative ¹H and ¹³C NMR Data for a Methoxynaphthalenol Analog (8-methoxynaphthalen-1-ol) Data sourced from studies on 8-methoxynaphthalen-1-ol, a structural isomer, to illustrate typical chemical shifts.
| Atom Type | Technique | Chemical Shift (ppm) | Reference |
| Aromatic Protons | ¹H NMR | 6.78 - 7.42 | peerj.com |
| Methoxy Protons | ¹H NMR | 4.06 | peerj.com |
| Hydroxyl Proton | ¹H NMR | 9.32 | peerj.com |
| Aromatic Carbons | ¹³C NMR | 103.86 - 156.13 | peerj.com |
| Methoxy Carbon | ¹³C NMR | 56.08 | peerj.com |
Dynamic NMR Studies of Conformational Changes
Dynamic NMR (DNMR) is a specialized technique used to study molecular processes that occur on the NMR timescale, such as conformational changes. numberanalytics.comlibretexts.org For molecules with rotational freedom, like the methoxy group in this compound, DNMR can provide insights into the energy barriers associated with this rotation. By acquiring NMR spectra at various temperatures, researchers can observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged peak. libretexts.org Analysis of these temperature-dependent spectral changes allows for the calculation of activation parameters for the conformational interchange, providing valuable information about the molecule's flexibility and energetic landscape.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. slideshare.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized or isolated compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the m/z value to several decimal places. This high precision allows for the determination of the exact mass of the molecular ion, which can then be used to calculate a unique elemental composition. For this compound (C₁₁H₁₀O₂), HRMS would be used to verify its molecular weight of approximately 174.0681 g/mol , distinguishing it from other compounds with the same nominal mass but different elemental formulas. researchgate.netdoi.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is employed to gain further structural information by analyzing the fragmentation patterns of a selected ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation. This process breaks the ion into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the original molecule. chemguide.co.uk For example, the loss of a methyl group (•CH₃, 15 Da) from the methoxy moiety or the loss of a carbon monoxide (CO, 28 Da) are common fragmentation pathways for such aromatic compounds. Analyzing these specific losses helps to piece together the molecular structure and confirm the identity of the compound. docbrown.infoyoutube.com
Table 2: Expected HRMS Data and Potential MS/MS Fragments for this compound
| Analysis Type | Expected m/z | Formula | Interpretation |
| HRMS | 174.0681 | C₁₁H₁₀O₂ | Molecular Ion [M]⁺ |
| MS/MS Fragment | 159.0446 | C₁₀H₇O₂ | Loss of a methyl radical [M-CH₃]⁺ |
| MS/MS Fragment | 146.0732 | C₁₀H₁₀O | Loss of carbon monoxide [M-CO]⁺ |
| MS/MS Fragment | 131.0548 | C₉H₇O | Loss of a methyl radical and carbon monoxide [M-CH₃-CO]⁺ |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific groups within a molecule. nicoletcz.czrub.de
In the FT-IR spectrum of a methoxynaphthalene compound, one would expect to see several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methoxy group typically appear between 2850 and 3100 cm⁻¹. scispace.comresearchgate.net The C-O stretching vibrations for the ether and phenol (B47542) functionalities would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1650 cm⁻¹ region. scispace.com
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups like the hydroxyl group, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds of the naphthalene ring system. usda.gov In aromatic compounds, the C=C stretching vibrations often produce strong and sharp peaks in the Raman spectrum, which can be very useful for characterization. scispace.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference |
| O-H Stretch (hydroxyl) | FT-IR | 3200 - 3600 (broad) | mdpi.com |
| Aromatic C-H Stretch | FT-IR / Raman | 3000 - 3100 | scispace.com |
| Aliphatic C-H Stretch (methoxy) | FT-IR / Raman | 2850 - 2960 | researchgate.net |
| Aromatic C=C Stretch | FT-IR / Raman | 1450 - 1650 | scispace.com |
| C-O Stretch (ether & phenol) | FT-IR | 1000 - 1300 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic properties of molecules. They provide insights into electronic transitions, excited-state dynamics, and the influence of the molecular environment.
UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the energy required to promote an electron from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis region are typically π → π* and n → π* transitions. The naphthalene ring system provides the conjugated π-system, while the oxygen atoms of the hydroxyl and methoxy groups possess non-bonding (n) electrons.
The following table illustrates typical electronic transitions and their expected wavelength ranges for chromophores present in this compound.
| Chromophore | Transition | Typical λmax (nm) |
|---|---|---|
| Naphthalene | π → π | ~220, ~275, ~312 |
| Phenol | n → π | ~270 |
| Methoxybenzene | π → π* | ~220, ~270 |
Note: The exact absorption maxima for this compound would be influenced by the combination and interaction of these chromophores.
Excited State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from a photoacid to a proton acceptor upon electronic excitation. This phenomenon is often observed in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group. While intramolecular ESPT is common in specifically designed molecules, this compound lacks the necessary structural arrangement for a direct intramolecular proton transfer.
However, intermolecular ESPT can occur between the excited this compound and surrounding solvent molecules or other proton-accepting species. researchgate.net The hydroxyl group of this compound can become more acidic in the excited state, facilitating proton transfer to a suitable acceptor. This process can be studied by observing changes in the fluorescence spectrum. For instance, the quenching of phenol fluorescence by amino acids has been attributed to intermolecular hydrogen bonding interactions in the excited state, which can lead to proton transfer. niscpr.res.in
Studies on derivatives such as 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol have shown that the ESPT process is highly sensitive to solvent polarity. rsc.orgresearchgate.net Increasing solvent polarity can inhibit the intramolecular proton transfer in these derivatives. rsc.org While this is an intramolecular process in the derivative, it highlights the significant role the environment plays in the excited-state behavior of such molecules. For this compound, the study of its fluorescence in different solvents, especially those with varying proton-accepting abilities, would be crucial to investigate the potential for intermolecular ESPT. The appearance of a new, red-shifted emission band at higher concentrations or in the presence of a proton acceptor could be indicative of the formation of an excited-state complex or a deprotonated species resulting from ESPT.
Elucidation of Electronic Transitions
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.
A search of the available literature and crystallographic databases did not yield a specific crystal structure for this compound. However, the crystal structures of several related naphthalene derivatives have been reported, offering insights into the likely structural features. For example, the crystal structure of 2-methoxy-1-nitronaphthalene (B3031550) reveals details about the planarity of the naphthalene ring and the orientation of the methoxy group. researchgate.net In another example, 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene, the study highlights the role of both classical (O-H···O) and non-classical (C-H···O, C-H···π) hydrogen bonds in stabilizing the crystal packing. eurjchem.com
The table below presents crystallographic data for a related compound, 2-methoxy-1-nitronaphthalene, to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net
| Parameter | Value for 2-methoxy-1-nitronaphthalene |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.075 (3) |
| b (Å) | 7.7808 (14) |
| c (Å) | 17.473 (3) |
| β (°) | 107.838 (9) |
| Volume (Å3) | 1820.3 (6) |
| Z | 8 |
For this compound, a crystallographic study would be expected to reveal the planarity of the naphthalene system, the conformation of the methoxy group, and the hydrogen bonding network established by the hydroxyl group. This information is critical for understanding its solid-state properties and for computational modeling studies.
Advanced Thermal Analysis Techniques
Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature. polimi.itnih.gov TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition pathways. polimi.it DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of phase changes. nih.gov
Direct thermal analysis data for this compound is not available in the reviewed literature. However, studies on related compounds provide valuable context. For example, the thermal degradation of naproxen, a well-known anti-inflammatory drug, has been shown to produce 2-methoxynaphthalene (B124790) as a volatile degradation product, as identified by TG-FTIR analysis. nih.gov This suggests a likely decomposition pathway for this compound would also involve the naphthalene core.
A typical TGA/DSC analysis would provide key thermal properties for this compound, as illustrated in the hypothetical data table below.
| Thermal Property | Description | Technique |
|---|---|---|
| Melting Point (Tm) | Temperature at which the solid phase transitions to liquid. | DSC |
| Enthalpy of Fusion (ΔHf) | Heat absorbed during melting. | DSC |
| Decomposition Temperature (Td) | Temperature at which significant mass loss begins. | TGA |
| Residual Mass | Percentage of mass remaining at the end of the TGA experiment. | TGA |
Such data are crucial for determining the compound's thermal stability, which is important for its storage, handling, and potential use in applications where it might be subjected to elevated temperatures. For instance, the use of TGA/DSC to determine thermal decomposition thresholds is a key step in stability screening for catalytic applications of related phosphine (B1218219) ligands.
Computational and Theoretical Chemical Investigations of 2 Methoxynaphthalen 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 2-methoxynaphthalen-1-ol at a molecular level. These methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. For naphthalene (B1677914) derivatives, DFT calculations, particularly using hybrid functionals like B3LYP, are commonly implemented to optimize molecular geometries and explore reactivity. science.govmdpi.com
DFT is also utilized to analyze vibrational spectra. For the related molecule 4-(6-methoxynaphthalen-2-yl) butan-2-one, theoretical calculations were performed using DFT to complement experimental FT-IR and FT-Raman spectroscopy, aiding in the assignment of vibrational modes. science.gov
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide high accuracy for studying molecular systems. Common ab initio methods include Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2). hepvs.ch
Research on methyl 2-naphthyl ether (M2NE), a structurally similar compound, employed both ab initio HF and DFT methods with a 6-31G(d, p) basis set to optimize the molecular geometry. researchgate.net These calculations are crucial for obtaining a reliable starting point for more complex investigations into excited states and reactivity. researchgate.net
For more complex phenomena, such as excited-state processes, state-of-the-art ab initio calculations are indispensable. In studies of 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), a derivative of the target compound, ab initio methods were used to provide a detailed molecular-level understanding of how solvent polarity affects excited-state hydrogen bonds and proton transfer processes. rsc.orgresearchgate.net
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Molecular Orbital Analysis
Molecular orbital (MO) analysis is critical for understanding the electronic transitions and reactivity of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. ossila.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com
In computational studies of naphthalene derivatives, the HOMO-LUMO gap is a standard parameter to be calculated. For instance, in the investigation of a benzo[f]chromene derivative synthesized from a methoxynaphthol, the HOMO-LUMO energy gap was calculated and discussed in detail. mdpi.com Similarly, analysis of methyl 2-naphthyl ether (M2NE) showed that the energies of the HOMO and LUMO orbitals indicate that charge transfer readily occurs within the molecule. researchgate.net The analysis of frontier orbitals in the MMT derivative revealed that the degree of charge transfer increases with solvent polarity. rsc.org
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Benzo[f]chromene derivative | B3LYP/6-311++G(d,p) | -5.88 | -1.72 | 4.16 | mdpi.com |
| Imidazole Derivative (for comparison) | B3LYP/6-311+G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
In the study of the MMT derivative, Hirshfeld charge analysis was employed to reveal that the strength of the excited-state hydrogen bond is dependent on both solvent effects and the electronegativity of the proton donor and acceptor atoms. rsc.org This type of analysis provides quantitative insight into how charge is redistributed upon excitation and interaction with the environment.
For the related methyl 2-naphthyl ether (M2NE), Mulliken atomic charges were calculated using both HF and B3LYP methods, providing a comparative view of the charge distribution predicted by different theoretical levels. researchgate.net
| Atom | HF/6-31G(d,p) | B3LYP/6-31G(d,p) | Reference |
|---|---|---|---|
| C1 | -0.158 | -0.129 | researchgate.net |
| C2 | 0.254 | 0.144 | researchgate.net |
| O3 | -0.298 | -0.211 | researchgate.net |
| C4 (Methyl) | 0.089 | 0.015 | researchgate.net |
HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals
Investigation of Excited State Processes
The photophysical and photochemical behavior of this compound is governed by its excited-state processes. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in exploring these phenomena. researchgate.net
A significant area of research for hydroxylated naphthalene derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netresearchgate.net In this process, a proton is transferred from the hydroxyl group to a nearby acceptor site within the same molecule upon photoexcitation. Studies on the derivative 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) have extensively used TD-DFT to investigate its ESIPT dynamics. researchgate.net
These computational analyses involve several key aspects:
Spectral Simulation: The absorption and fluorescence emission spectra of MMT were computed and found to be in good agreement with experimental values. rsc.org
Hydrogen Bond Dynamics: Calculations of hydrogen bond parameters and infrared vibration spectra confirmed that the intramolecular hydrogen bond is strengthened in the excited state, which is a driving force for ESIPT. rsc.org
Potential Energy Surfaces: By constructing potential energy curves for the ground and excited states, researchers can map the reaction pathway for proton transfer. For MMT, this analysis revealed that the ESIPT reaction is progressively inhibited as the polarity of the solvent increases. rsc.org
These findings on related systems suggest that this compound itself could exhibit interesting excited-state dynamics, potentially involving proton transfer to the methoxy (B1213986) oxygen or interactions with solvent molecules, which could be thoroughly investigated using similar computational approaches.
Excited State Intramolecular Proton Transfer (ESIPT) Mechanism
A detailed investigation into the Excited State Intramolecular Proton Transfer (ESIPT) mechanism of this compound is not found in the current scientific literature. ESIPT is a significant photochemical process where a proton is transferred within a molecule upon excitation by light. google.com This process typically requires a specific molecular geometry containing both a proton-donating group (like the hydroxyl group in this compound) and a nearby proton-accepting group within the same molecule, forming an intramolecular hydrogen bond. google.com
For ESIPT to occur in this compound, the methoxy group's oxygen would not typically act as a strong proton acceptor. More complex derivatives, such as 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol, have been studied computationally and show ESIPT because the benzothiazole (B30560) moiety provides an effective nitrogen proton acceptor. However, without such a functional group, the potential for ESIPT in the simpler this compound is not established and has not been computationally explored. A theoretical study would involve mapping the potential energy surfaces of the ground state (S₀) and the first excited state (S₁) to determine the energy barriers for the proton transfer reaction. google.com
Solvent Effects on Photophysical Properties
Specific computational studies detailing the effects of solvents on the photophysical properties (such as absorption and fluorescence spectra) of this compound are not available in the reviewed literature. Such studies are crucial for understanding how a molecule's environment influences its electronic transitions.
Generally, computational investigations of solvent effects use models like the Polarizable Continuum Model (PCM). google.com These models simulate the solvent as a continuous medium with a specific dielectric constant to calculate how the solvent polarity affects the molecule's orbital energies and, consequently, its absorption and emission wavelengths (solvatochromism). For related but more complex naphthalene derivatives, computational studies have shown that increasing solvent polarity can inhibit processes like ESIPT and increase charge transfer characteristics. A similar computational analysis for this compound would provide valuable data on its potential use as a fluorescent probe but has yet to be published.
Reaction Mechanism Elucidation via Computational Chemistry
There is a lack of published research using computational chemistry to elucidate specific reaction mechanisms involving this compound. Computational chemistry is a powerful tool for detailing the step-by-step pathway of a chemical reaction, identifying intermediates, and determining the energies of transition states. Such studies provide insights that are often difficult to obtain through experimental means alone.
Transition State Analysis
No specific transition state analyses for reactions involving this compound using computational methods have been reported. Transition state analysis is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of this state determine the activation energy and, therefore, the rate of the reaction. Methods like Density Functional Theory (DFT) are commonly employed to calculate the geometry and vibrational frequencies of transition states.
Potential Energy Surface Mapping
Computational mapping of the potential energy surface (PES) for chemical transformations of this compound has not been documented. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. This provides a complete theoretical picture of the reaction pathway. While the concept is fundamental, its specific application to this compound is absent from the literature.
Molecular Dynamics Simulations
There are no available studies that employ molecular dynamics (MD) simulations to investigate the chemical processes of this compound. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. While frequently used to study the dynamics of biological systems, MD can also be applied to chemical reactions, particularly in condensed phases, to understand how molecular motion and solvent interactions influence reaction pathways.
Quantitative Structure-Reactivity Relationships (QSAR) for Chemical Transformations
No Quantitative Structure-Reactivity Relationship (QSRR) models specifically developed for the chemical transformations of this compound or its close analogs are found in the literature. QSAR/QSRR models are mathematical models that aim to predict the reactivity or activity of a chemical based on its molecular structure. These models correlate numerical descriptors of a molecule's structure (e.g., electronic, steric, or topological properties) with its observed chemical reactivity. Developing a QSRR model requires a dataset of related compounds with known reactivity, which has not been compiled or analyzed for reactions involving this specific compound.
Applications of 2 Methoxynaphthalen 1 Ol in Advanced Chemical Systems and Materials Science
Precursor in the Synthesis of Functional Dyes and Pigments
The naphthalene (B1677914) scaffold is a well-established core structure in the dye industry, and 2-methoxynaphthalen-1-ol derivatives are valuable intermediates in this sector. The presence of the hydroxyl group provides a site for electrophilic substitution reactions, particularly azo coupling, which is fundamental to the synthesis of a vast array of brightly colored azo dyes. uobaghdad.edu.iqnih.gov
Derivatives such as 4-Amino-2-methoxynaphthalen-1-ol (B13250931) are utilized as building blocks for creating functional dyes and pigments. The amino group in this derivative can be diazotized and then coupled with other aromatic compounds to form extended conjugated systems responsible for intense color. uobaghdad.edu.iq The specific positions of the methoxy (B1213986) and hydroxyl groups on the naphthalene ring influence the final color and properties, such as lightfastness and solubility, of the resulting dye. The synthesis of these dyes often involves a diazotization reaction with sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with phenols or naphthols in a basic medium to yield the final colored azo compounds. uobaghdad.edu.iq
Table 1: this compound Derivatives in Dye Synthesis
| Precursor Compound | Type of Dye | Synthetic Reaction |
|---|---|---|
| 4-Amino-2-methoxynaphthalen-1-ol | Azo Dyes | Diazotization-Coupling |
Role in the Development of Optoelectronic Materials
The inherent photophysical properties of the naphthalene ring system make its derivatives, including this compound, attractive candidates for use in optoelectronic materials. Methoxy-substituted naphthalenes are actively explored for these applications because the electron-donating methoxy group can modulate the material's absorption and emission spectra.
Research has demonstrated the potential of this compound derivatives in advanced optoelectronics. researchgate.net For example, compounds like 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol exhibit interesting excited-state intramolecular proton transfer (ESIPT) properties, which are crucial for developing materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and other optical devices. researchgate.net Furthermore, the 2-methoxynaphthalene (B124790) core is a key starting material for the synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives. acs.org DNTT and its derivatives are high-performance organic semiconductors known for their high charge carrier mobility and stability, making them suitable for organic thin-film transistors (OTFTs) used in flexible displays and electronic paper. acs.org The synthesis of these complex molecules highlights the utility of the 2-methoxynaphthalene structure as a foundational block for advanced electronic materials. acs.org
Applications in Catalysis as Ligands or Substrates
In the field of catalysis, particularly asymmetric catalysis, the development of effective chiral ligands is paramount. The rigid binaphthyl backbone is a privileged scaffold for such ligands, and derivatives of this compound have been successfully incorporated into highly effective ligand systems.
A prominent example is the chiral monodentate phosphine (B1218219) ligand known as MOP ([1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane). In this ligand, the 2-methoxynaphthalene unit provides a specific steric and electronic environment. The electron-donating methoxy group is noted to enhance the interactions between the metal center and the ligand, which is critical for catalytic activity and selectivity in reactions like asymmetric hydrogenation and cross-coupling. Similarly, the ligand 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline, which is prepared from a 2-methoxynaphthalene derivative, has proven useful in catalytic asymmetric hydroboration and allylic alkylation. acs.org These examples underscore the importance of the 2-methoxynaphthalene moiety in designing sophisticated ligands that can induce high levels of stereocontrol in chemical transformations.
Table 2: Catalytic Ligands Derived from 2-Methoxynaphthalene Structures
| Ligand Name/Type | Abbreviation | Catalytic Application |
|---|---|---|
| [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | MOP | Asymmetric Hydrogenation, Cross-Coupling |
Utilization in the Synthesis of Complex Organic Building Blocks
Beyond its direct applications, this compound is a fundamental organic building block, serving as a starting material for the construction of more complex molecules. cymitquimica.com Its functional groups—the hydroxyl and methoxy groups—and the aromatic naphthalene core offer multiple reaction sites for elaboration into diverse and intricate chemical architectures.
It is used as a building block in multi-step syntheses to create specialty chemicals. smolecule.comyoutube.com For instance, it can be a precursor for producing various substituted naphthalenes. preprints.orgnih.gov The synthesis of DNTT derivatives for optoelectronics from 2-methoxynaphthalene is a clear example of its role as a foundational piece for larger, functional molecules. acs.org The ability to selectively functionalize the naphthalene ring allows chemists to use this compound and its parent compound, 2-methoxynaphthalene, to build complex heterocyclic systems and other valuable organic intermediates. preprints.orgnih.gov
Development of Chemical Sensors and Probes based on Photophysical Properties
The fluorescent nature of the naphthalene core provides a basis for the development of chemical sensors and probes. Derivatives of this compound are being investigated for such applications due to their unique photophysical properties. researchgate.net
Studies on compounds like 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol have shown that their fluorescence emission can be sensitive to the surrounding environment, such as solvent viscosity. researchgate.net This sensitivity suggests potential applications in creating viscosity-based sensors or molecular rotors. researchgate.net Furthermore, the ability to functionalize the naphthalene ring allows for the attachment of recognition moieties that can bind to specific analytes, or for conjugation to surfaces for sensor applications. While research in this area is still emerging, the inherent optical properties of the this compound scaffold make it a promising platform for designing next-generation chemical sensors and fluorescent probes.
Applications in Corrosion Inhibition (if applicable, e.g., derivatives)
Derivatives of this compound have been shown to be effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. mdpi.com The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The efficiency of these inhibitors is attributed to the presence of heteroatoms (like oxygen and nitrogen) and the π-electrons of the naphthalene ring, which facilitate strong adsorption onto the metal. jeires.comresearchgate.net
Several hydrazide and hydrazone derivatives synthesized from a 2-methoxynaphthalen-1-yl or a related methoxynaphthalene core have demonstrated significant protective capabilities. mdpi.comresearchgate.netmdpi.com These compounds act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.netmdpi.com
Table 3: Corrosion Inhibition Performance of this compound Derivatives
| Derivative Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 8-Hydroxy-N'-((2-methoxynaphthalen-1-yl)methylene)-2,3-dimethyl-8H-pyrimido[1,2-b] Current time information in Bangalore, IN.triazine-7-hydrazide (H1) | Carbon Steel | 1.0 M HCl | Not specified in abstract | mdpi.com |
| N'-((2-Methoxynaphthalen-1-yl)methylene)-8-oxo-4a,5-dihydro-8H-pyrimido[1,2-b] Current time information in Bangalore, IN.triazine-7-hydrazide (H2) | Carbon Steel | 1.0 M HCl | Not specified in abstract | mdpi.com |
| 6-Hydroxy-N'-((2-methoxynaphthalen-1-yl)methylene)-2-oxo-2H-chromene-3-hydrazide (H3) | Carbon Steel | 1.0 M HCl | Not specified in abstract | mdpi.com |
| (E)-N'-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (HYD-1) | Mild Steel | 1.0 M HCl | 96% | researchgate.netmdpi.com |
Future Research Directions and Emerging Opportunities for 2 Methoxynaphthalen 1 Ol
Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability
While classical methods for the synthesis of methoxynaphthalene derivatives exist, the future lies in developing more efficient, scalable, and environmentally benign processes. Research is increasingly focused on methodologies that reduce reaction times, minimize waste, and utilize less hazardous reagents.
Emerging strategies include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly accelerate reactions, such as the synthesis of (E)-3′,6′-bis(diethylamine)-2-[(2-methoxynaphthalen-1-yl)methyleneamino]spiro[isoindoline-1,9′-xanthen]-3-one, achieving high yields in drastically reduced timeframes.
Flow Chemistry: Continuous flow systems offer superior control over reaction parameters, leading to higher yields and selectivity compared to batch processes. beilstein-journals.org For instance, flow protocols can improve the outcomes of reactions that are problematic in batch, such as certain oxidations, by minimizing the formation of side products. beilstein-journals.org
Green Catalysts: The use of environmentally friendly catalysts, such as montmorillonite (B579905) K-10 clay, presents a sustainable alternative for synthesizing derivatives like 5-substituted 1H-tetrazoles from nitriles. researchgate.net These catalysts are often reusable and can operate under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net
Multi-component Reactions: Designing one-pot reactions where multiple components, such as an appropriate methoxynaphthalenol, an aldehyde, and a third component like malononitrile, react sequentially to build complex molecules is a key area of interest.
These advanced methodologies are crucial for making the synthesis of complex 2-methoxynaphthalen-1-ol derivatives more practical and sustainable for both academic research and industrial applications.
| Synthetic Approach | Key Features | Example Application |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Synthesis of complex rhodamine derivatives. |
| Flow Chemistry | Precise control of temperature and time, improved safety and scalability, higher selectivity. beilstein-journals.org | Aldol reactions and oxidations with reduced side products. beilstein-journals.org |
| Green Catalysis | Use of recyclable and non-toxic catalysts like clays, solvent-free conditions. researchgate.net | Synthesis of tetrazole derivatives from nitriles. researchgate.net |
| Multi-component Reactions | High atom economy, formation of complex molecules in a single step. | Synthesis of aminonaphthol and chromene derivatives. |
Advanced Mechanistic Studies of Complex Chemical Reactions
A deeper understanding of the reaction mechanisms involving the this compound core is essential for optimizing existing transformations and discovering new ones. Future research will likely focus on elucidating the intricate pathways of complex reactions through a combination of experimental and theoretical methods.
Key areas of investigation include:
Photochemical Reactions: Mechanistic studies on processes like the photodeamination of anthrol molecules, which are induced by excited-state intramolecular proton transfer (ESIPT), provide a framework for understanding similar potential reactions with naphthalenic systems. acs.org
Cycloaddition Cascades: Research has explored the sequential C–H aroylation and formal [4 + 2] cycloaddition of naphthalenes. mdpi.com Detailed mechanistic experiments have helped to delineate the stepwise nature of such transformations, confirming the role of key intermediates. mdpi.com
Excited-State Dynamics: For derivatives such as 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol, studies have investigated how solvent polarity affects excited-state hydrogen bonds and proton transfer. rsc.org Understanding these dynamics is crucial for developing new optoelectronic materials and analytical tools. rsc.orgacs.org The ESIPT reaction, for example, can be inhibited by increasing solvent polarity, a finding confirmed through analysis of potential energy curves. rsc.orgacs.org
These advanced studies provide critical insights that allow chemists to predict and control reaction outcomes with greater precision.
Development of Novel Materials with Tunable Electronic and Optical Properties
The naphthalene (B1677914) core of this compound is an excellent building block for novel organic materials with tailored properties for applications in electronics and photonics. smolecule.com The ability to modify its structure allows for the fine-tuning of its electronic and optical characteristics.
Emerging opportunities in materials science include:
Organic Semiconductors: Derivatives of 2-methoxynaphthalene (B124790) are used to synthesize materials like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), which are promising for high-performance organic semiconductors.
Optoelectronic Devices: The unique structural and electronic properties of methoxy-substituted naphthalenes make them candidates for materials used in liquid crystals or as components in polymeric matrices for sensors. The excited-state dynamics of some derivatives are being explored for applications in optoelectronics. rsc.org
Nonlinear Optical (NLO) Materials: The development of materials with significant NLO properties is a major goal in materials chemistry. The strategic design of molecules with electron-donating and electron-accepting groups on the naphthalene scaffold can lead to materials with potential uses in advanced optical technologies.
| Material Class | Derivative/Core Structure | Potential Application |
| Organic Semiconductors | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | High-performance organic field-effect transistors (OFETs). |
| Optoelectronic Materials | Methoxy-substituted naphthalenes | Liquid crystals, sensors, light-emitting diodes. |
| Polymeric Materials | Carboxylic acid functionalized naphthalenes | Conjugation to polymers for advanced material applications. |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is accelerating the discovery and development of new molecules based on the this compound framework. Rational design, guided by theoretical predictions, allows researchers to target molecules with specific properties, saving significant time and resources.
This integrated approach is being applied to:
Predicting Biological Activity: Molecular docking and other computational methods are used to predict the binding affinity of derivatives with biological targets, such as enzymes or receptors. smolecule.com This is particularly valuable in medicinal chemistry for identifying promising candidates for drug development. tandfonline.com
Understanding Reaction Mechanisms: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful tools for studying reaction pathways, transition states, and photophysical processes like ESIPT. acs.orgrsc.orgacs.org These calculations complement experimental findings and provide a deeper molecular-level understanding. rsc.org
Designing NLO Materials: Computational chemistry is employed to study the electronic and nonlinear optical properties of novel compounds. acs.org By calculating properties like absorption maxima and band gaps, researchers can screen potential candidates before undertaking complex synthesis. acs.org
Validating Structures: In cases of ambiguous crystallographic data, computational modeling can help resolve discrepancies and confirm the structural integrity of newly synthesized compounds.
Investigation of Supramolecular Chemistry and Self-Assembly Based on the Naphthalene Core
The planar and aromatic nature of the naphthalene ring makes it an ideal component for building complex supramolecular architectures through non-covalent interactions. This area of research explores how molecules can be designed to self-assemble into well-defined, functional structures.
Future research in this domain will focus on:
Programmed Assembly: Designing naphthalene derivatives that can be directed to assemble in a specific manner. One notable example involves using single-stranded DNA as a template to guide the assembly of diaminotriazine-equipped naphthalene derivatives into monodisperse, helical hybrids. pageplace.de
Interaction-Driven Formation: The assembly process is governed by a combination of forces, including hydrogen bonding, π-π stacking, and hydrophobic interactions. pageplace.de Future work will aim to gain more precise control over these interactions to build novel nanostructures. pageplace.de
Functional Supramolecular Materials: Naphthalene diimides (NDIs), which can be derived from naphthalene precursors, are extensively used in supramolecular chemistry to create host-guest complexes, molecular switches (like catenanes and rotaxanes), and gels capable of sensing aromatic systems.
Challenges and Perspectives in this compound Research
Despite the vast opportunities, research on this compound and its derivatives faces several challenges. Overcoming these hurdles will be key to unlocking the full potential of this chemical family.
Challenges:
Synthetic Selectivity: Achieving high regioselectivity in the functionalization of the naphthalene ring can be difficult, often leading to isomeric mixtures that require tedious purification.
Scalability: While many novel synthetic methods are effective at the lab scale, scaling them up for industrial production can be challenging, especially for multi-step syntheses.
Mechanism Elucidation: The mechanisms of many reactions, particularly in complex biological systems or in the formation of advanced materials, are not yet fully understood. smolecule.comtandfonline.com
Bioavailability and Safety: For derivatives with potential therapeutic applications, ensuring adequate bioavailability and a thorough understanding of their metabolic pathways and toxicological profiles is a significant hurdle. tandfonline.comkcl.ac.uk
Perspectives: The future of this compound research is bright, with numerous promising applications on the horizon.
Medicinal Chemistry: It serves as a valuable lead compound and building block for new therapeutic agents, including potential anticancer, anti-inflammatory, and antimicrobial drugs. smolecule.comsmolecule.comtandfonline.comresearchgate.net
Sustainable Agriculture: An isomer, 8-methoxynaphthalen-1-ol, isolated from endophytic fungi, has shown significant antifungal activity against plant pathogens. mdpi.comnih.gov This opens up the exciting possibility of developing it into a biofungicide, offering a more sustainable alternative to synthetic pesticides. nih.gov
Advanced Materials: The continued exploration of its derivatives will undoubtedly lead to new materials for organic electronics, sensors, and other high-tech applications. smolecule.com
Fundamental Chemistry: The compound will continue to be a valuable tool for exploring fundamental concepts in reaction mechanisms, supramolecular chemistry, and photophysics. acs.orgrsc.orgpageplace.de
As interdisciplinary collaboration and advanced analytical and computational tools become more integrated into chemical research, the pace of discovery in the field of this compound chemistry is set to accelerate.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-methoxynaphthalen-1-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs .
- Ventilation : Use fume hoods to minimize inhalation exposure. Avoid release into drains due to chronic aquatic toxicity (H413 classification) .
- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers, away from incompatible materials (e.g., strong oxidizers), at controlled room temperature .
Q. How can researchers synthesize this compound, and what are the critical steps to ensure purity?
- Methodological Answer :
- Starting Materials : Use naphthalen-1-ol derivatives (e.g., 4-methoxynaphthalen-1-ol) as precursors. Methoxylation can be achieved via Williamson ether synthesis or nucleophilic substitution under alkaline conditions .
- Reaction Optimization : Monitor reaction progress using TLC or HPLC. For example, reflux with hydroxylamine hydrochloride in ethanol for 12+ hours ensures complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. Confirm purity via melting point analysis (expected ~179°C) and NMR spectroscopy .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O motifs) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (–OCH₃) signals at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). Aromatic protons appear in δ 6.5–8.5 ppm .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and methoxy (∼1250 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (m/z 174.1 for C₁₁H₁₀O₂) and fragmentation patterns .
Q. How should discrepancies in toxicological data for this compound be addressed in experimental design?
- Methodological Answer :
- Data Triangulation : Compare acute toxicity values (e.g., LD₅₀) across studies. Note that conflicting classifications (e.g., Category 2 vs. 4 for carcinogenicity) may arise from dose-dependent effects or assay variability .
- In Silico Modeling : Use QSAR tools to predict toxicity endpoints (e.g., ECOSAR for aquatic hazards) and validate with in vitro assays (e.g., Ames test for mutagenicity) .
- Reporting Standards : Adhere to OECD guidelines for toxicity testing to ensure reproducibility. Disclose all exposure routes (oral, dermal, inhalation) in publications .
Q. What are the environmental impacts of this compound, and how can they be mitigated?
- Methodological Answer :
- Biodegradation Studies : Assess microbial degradation rates using OECD 301B (CO₂ evolution test). Low log Pow values (<3) suggest moderate persistence .
- Waste Management : Neutralize aqueous waste with activated carbon or Fenton’s reagent before disposal. Avoid release into waterways due to chronic aquatic toxicity (H411 classification) .
- Green Chemistry Alternatives : Explore enzymatic methoxylation to reduce solvent waste and improve atom economy .
Key Notes
- Contradictions in Evidence : Variability in hazard classifications (e.g., H411 vs. H413 for aquatic toxicity) underscores the need for context-specific risk assessments .
- Advanced Synthesis : Opt for regioselective methoxylation using Lewis acid catalysts (e.g., BF₃·Et₂O) to minimize isomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
